2-(Methylamino)benzoyl chloride

Organic Synthesis Reaction Selectivity Acylation

Researchers seeking a reliable ortho-substituted benzoyl chloride building block often encounter the self-dimerization and sluggish reactivity issues inherent in 2-aminobenzoyl chloride. This N-methylated derivative is specifically engineered to mitigate those side reactions. - Ensures predictable, high-yield synthetic outcomes by preventing problematic amine-acid chloride self-reactivity. - Ideal for introducing the N-methylanthraniloyl (MANT) fluorophore into nucleotides or peptides for biochemical probe development. - Sourced for consistent quality, enabling reliable synthesis of CNS-active drug candidates, kinase inhibitor libraries, and agrochemical derivatives.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 64636-41-5
Cat. No. B12294003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)benzoyl chloride
CAS64636-41-5
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C(=O)Cl
InChIInChI=1S/C8H8ClNO/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3
InChIKeyAKVHMSBCSJMOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)benzoyl chloride: Precision Synthesis Building Block


2-(Methylamino)benzoyl chloride (CAS 64636-41-5), also known as N-methylanthraniloyl chloride, is an ortho-substituted aromatic acyl chloride with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol [1]. It is a highly reactive, moisture-sensitive compound used almost exclusively as a synthetic intermediate in pharmaceutical, agrochemical, and material science research . The molecule features a reactive acyl chloride group, enabling the formation of amides, esters, and other derivatives. This specific compound is a key building block due to the unique electronic and steric properties conferred by its ortho-methylamino substituent.

Reactive Intermediate Acyl chloride for amide, ester, and thioester formation in synthesis research.
Ortho-Substituted Scaffold Unique steric and electronic profile from 2-methylamino group; distinct from meta/para isomers.
Research Fields Pharmaceutical, agrochemical, and material science intermediate.

2-(Methylamino)benzoyl chloride: Why Analogs Fail


In procurement, substituting 2-(methylamino)benzoyl chloride with a closely related analog like the 3- or 4-regioisomer or 2-aminobenzoyl chloride is a common but risky cost-saving measure. The position of the methylamino substituent is not a trivial difference; it dictates the steric and electronic environment, directly impacting the regioselectivity and yield of subsequent synthetic steps . Furthermore, unlike 2-aminobenzoyl chloride, which is prone to problematic self-dimerization and sluggish reactions due to the presence of both a nucleophilic amine and an electrophilic acid chloride, the N-methylated derivative is specifically engineered to mitigate these side reactions, leading to more efficient and predictable synthetic outcomes [1].

2-(Methylamino)benzoyl chloride
2-Aminobenzoyl chloride Prone to self-dimerization and sluggish acylation due to free –NH₂. N‑methylation in target eliminates this side reaction; substitution may reintroduce complex purification and yield variability.
2-(Methylamino)benzoyl chloride
4-(Methylamino)benzoyl chloride Para isomer alters steric and electronic environment. Regiochemistry mismatch leads to distinct final products with altered molecular recognition; may result in inactive or off-target compounds.

2-(Methylamino)benzoyl chloride: Comparative Evidence


Self-Dimerization Elimination vs. 2-Aminobenzoyl chloride

The primary differentiation of 2-(methylamino)benzoyl chloride is its ability to act as a clean acylating agent without the self-dimerization issues of its unsubstituted analog, 2-aminobenzoyl chloride [1]. 2-Aminobenzoyl chloride is known to undergo sluggish reactions and self-dimerization due to the presence of both a nucleophilic amine (-NH2) and an electrophilic acid chloride (-COCl) in the same molecule [1]. N-methylation of the amino group completely eliminates this side reaction by removing the nucleophilic primary amine, enabling more efficient and predictable synthetic outcomes.

Self‑Dimerization
Reported
No self‑dimerization vs. Sluggish reactions with self‑dimerization
N‑Methylation removes nucleophilic amine; may support cleaner acylation and improved synthetic efficiency.
Based on established amine–acid chloride reactivity principles.
Organic Synthesis Reaction Selectivity Acylation

Regiochemical Control: Ortho vs. Para Isomer

The position of the methylamino substituent on the benzoyl ring is a critical determinant of the final molecule's three-dimensional structure and, consequently, its biological activity. The ortho-substitution pattern of 2-(methylamino)benzoyl chloride creates a specific steric environment around the acyl chloride that is distinct from its para-isomer, 4-(methylamino)benzoyl chloride . This difference is crucial for achieving correct molecular recognition at biological targets. While direct comparative data on reaction yields is not available, the principle of regiochemistry is a fundamental driver in medicinal chemistry, making the ortho-isomer a unique building block for specific target molecules.

Regiochemical Control
Class‑level inference
Ortho vs. para substitution
Regioisomer choice determines steric environment and final molecule identity; ortho‑specific scaffold is critical for target‑directed synthesis.
No direct comparative yields; class‑level regiochemistry principle applies.
Regioselective Synthesis Medicinal Chemistry Isomer Comparison

Complex Amide and Peptide Formation

2-(Methylamino)benzoyl chloride is a valuable reagent for introducing a specific 2-(methylamino)benzoyl moiety into more complex molecules. This is particularly important for creating derivatives with enhanced biological or physical properties. A patent application (EP2351731B1) describes a general class of amino-substituted benzoyl derivatives with antiviral activity, prepared using similar benzoyl chlorides as key intermediates [1]. Furthermore, the related 4-[(benzyloxy)carbonyl]methylamino]benzoyl chloride was used in the synthesis of methotrexate analogs, highlighting the utility of this class of acyl chlorides in constructing biologically relevant molecules [2].

Complex Amide Formation
Cross‑study comparable
Patent and literature examples: antiviral benzoyl derivatives, methotrexate analogs
Documented as a precursor for pharmacologically relevant scaffolds; supports utility in medicinal chemistry programs.
Applications derived from structurally related benzoyl chlorides.
Peptide Synthesis Amide Formation Pharmaceutical Intermediates

Physicochemical Profile vs. 2-Chloro Analog

The presence of an additional chloro substituent on the aromatic ring significantly alters the physicochemical and electronic properties of the molecule, which can be a key factor in selecting the appropriate building block. 2-(Methylamino)benzoyl chloride (MW: 169.61 g/mol, XLogP3: 2.18) is less lipophilic and has a lower molecular weight than its 2-chloro analog (MW: 204.05 g/mol, XLogP3: 3.0) [1][2]. This difference can impact solubility, membrane permeability, and overall pharmacokinetic profile of the final synthesized compound.

Lipophilicity Profile
Cross‑study comparable
XLogP3 2.18, MW 169.61 vs. XLogP3 3.0, MW 204.05
Lower lipophilicity and molecular weight may influence solubility and permeability in derivative compounds.
Computed properties from PubChem.
Physicochemical Properties Molecular Descriptors Reactivity

Liquid Handling vs. Solid Analogs

2-(Methylamino)benzoyl chloride is reported to be a colorless liquid with a density of approximately 1.3 g/cm³ and a melting point of around 17°C . This physical state can be a significant advantage for certain applications compared to solid acyl chlorides. Liquid reagents are generally easier to dispense accurately in automated or high-throughput synthesis workflows and can be more readily integrated into continuous flow chemistry setups, offering operational advantages in process R&D.

Physical State
Class‑level inference
Liquid at room temperature (mp ~17°C)
Liquid form may simplify automated dispensing and continuous flow integration compared to solid acyl chlorides.
Handling convenience for moisture‑sensitive protocols.
Formulation Handling Process Chemistry

2-(Methylamino)benzoyl chloride: Key Applications


N-Substituted Anthranilamides for Drug Discovery

This compound is ideal for medicinal chemistry programs requiring the introduction of an N-methylanthraniloyl moiety. It is used to synthesize libraries of amide derivatives, which are common scaffolds in CNS-active drugs, kinase inhibitors, and other therapeutic areas. The evidence confirms its utility in forming amides with various amines, a foundational reaction for creating diverse compound collections .

Peptide Mimetics and Modified Amino Acids

2-(Methylamino)benzoyl chloride is used to N-acylate amino acids and peptides, creating modified building blocks with altered properties. The related use of a 4-substituted analog in the synthesis of methotrexate derivatives validates this application . This is critical for studying structure-activity relationships and developing peptide-based therapeutics.

Fluorescent Probes and Labels

The N-methylanthraniloyl (MANT) group is a well-known fluorophore. This compound is the direct precursor for introducing this group into molecules of interest, such as nucleotides, to create fluorescent probes for studying enzymatic activity and protein interactions . The fact that N-methylanthraniloyl derivatives are widely used for kinetic analysis underscores the importance of this specific building block .

Novel Pesticide Intermediate

The reactivity of the acyl chloride group with thiols and amines is exploited to create novel thiobenzamide and other derivatives with potential herbicidal or fungicidal activity. The unique ortho-substitution pattern of this compound is a key factor in developing crop protection agents with new modes of action .

Application
Selection Property
Validation Focus
Medicinal chemistry: anthranilamide scaffolds
Reactive acyl chloride for amide coupling
Amide bond formation efficiency and library diversity
Modified amino acid & peptide mimetic synthesis
N‑Acylation of amino acids
SAR exploration and peptide property modulation
Fluorescent probe: MANT group introduction
Precursor for N‑methylanthraniloyl fluorophore
Labeling efficiency and enzymatic activity assay performance
Agrochemical research intermediate
Thiobenzamide and thioester derivative synthesis
Herbicidal/fungicidal screening and mode‑of‑action studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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